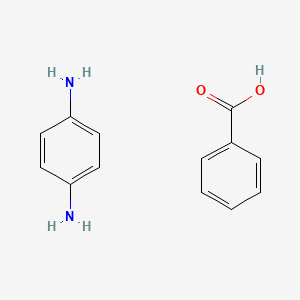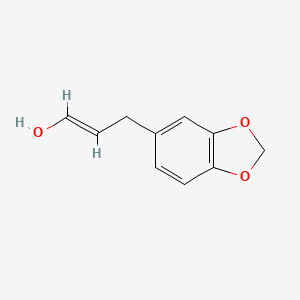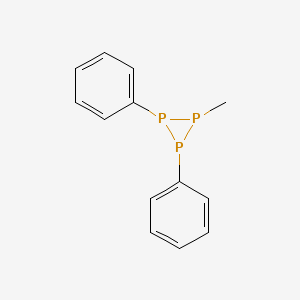
Methyl(diphenyl)triphosphirane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl(diphenyl)triphosphirane is an organophosphorus compound characterized by the presence of a triphosphirane ring, which is a three-membered ring containing phosphorus atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl(diphenyl)triphosphirane typically involves the reaction of chlorodiphenylphosphine with a methyl Grignard reagent. The reaction proceeds as follows: [ \text{Cl(C}_6\text{H}_5\text{)}_2\text{P} + \text{CH}_3\text{MgBr} \rightarrow \text{CH}_3(\text{C}_6\text{H}_5\text{)}_2\text{P} + \text{MgBrCl} ]
This reaction is carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent and the chlorophosphine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl(diphenyl)triphosphirane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding phosphine oxide.
Substitution: It can participate in nucleophilic substitution reactions where the methyl or phenyl groups are replaced by other substituents.
Common Reagents and Conditions
Substitution: Various nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products
Oxidation: The major product of oxidation is the phosphine oxide.
Substitution: The products depend on the nature of the nucleophile used in the reaction.
Wissenschaftliche Forschungsanwendungen
Methyl(diphenyl)triphosphirane has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the synthesis of various organophosphorus compounds with industrial applications.
Wirkmechanismus
The mechanism of action of Methyl(diphenyl)triphosphirane involves its interaction with various molecular targets. The compound can act as a ligand, coordinating with metal centers in catalytic processes. The exact pathways and molecular targets depend on the specific application and the nature of the reaction it is involved in .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyldiphenylphosphine: A related compound with similar structural features but without the triphosphirane ring.
Triphenylphosphine: Another related compound used extensively in coordination chemistry and catalysis.
Uniqueness
Methyl(diphenyl)triphosphirane is unique due to the presence of the triphosphirane ring, which imparts distinct chemical properties and reactivity compared to other phosphines .
Eigenschaften
CAS-Nummer |
64557-81-9 |
|---|---|
Molekularformel |
C13H13P3 |
Molekulargewicht |
262.16 g/mol |
IUPAC-Name |
1-methyl-2,3-diphenyltriphosphirane |
InChI |
InChI=1S/C13H13P3/c1-14-15(12-8-4-2-5-9-12)16(14)13-10-6-3-7-11-13/h2-11H,1H3 |
InChI-Schlüssel |
ZJNVYPPGHXGQEQ-UHFFFAOYSA-N |
Kanonische SMILES |
CP1P(P1C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Chloro[2-chloro-2-(1-hydroxycyclopentyl)ethenyl]mercury](/img/structure/B14503505.png)

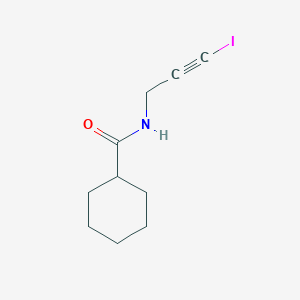
![Bis[2-(2-bromo-4-methylphenoxy)ethyl] phenylphosphonate](/img/structure/B14503524.png)
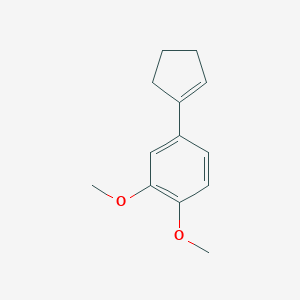

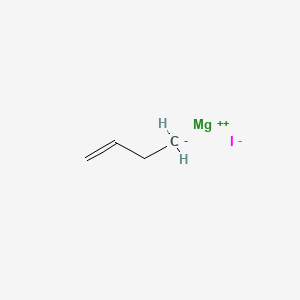
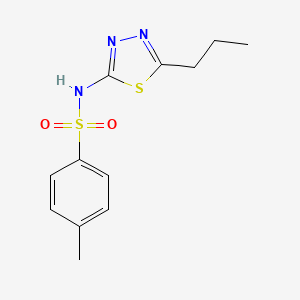
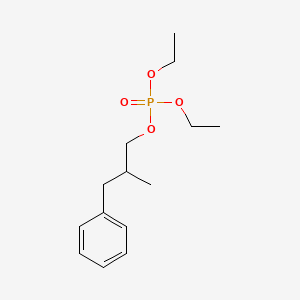
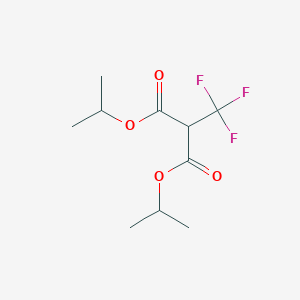

![Bicyclo[6.3.1]dodec-8-en-10-one](/img/structure/B14503570.png)
